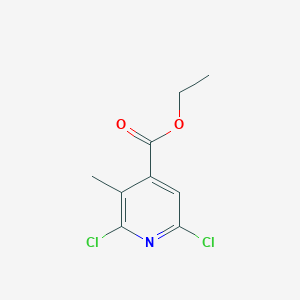

Ethyl 2,6-dichloro-3-methylisonicotinate

Description

Contextualization within Halogenated Pyridine (B92270) Derivatives Research

Halogenated pyridines are a class of compounds of significant importance in synthetic chemistry, serving as versatile intermediates for the production of a wide range of functional molecules, including pharmaceuticals and agrochemicals. The pyridine ring is electron-deficient, which makes direct electrophilic substitution reactions, such as halogenation, challenging to perform and often requires harsh reaction conditions. youtube.com

Research in this field has focused on developing more selective and efficient methods for halogenating the pyridine core. youtube.com The position of the halogen atoms on the pyridine ring is critical as it dictates the molecule's subsequent reactivity. For instance, chlorine atoms at the 2- and 6-positions, as seen in Ethyl 2,6-dichloro-3-methylisonicotinate, are known to be susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This makes multiply substituted chloropyridines valuable and sought-after building blocks in the design of complex molecular targets.

Significance of the Isonicotinate (B8489971) Moiety in Medicinal and Agrochemical Chemistry

The isonicotinate moiety, which is the ester of isonicotinic acid (pyridine-4-carboxylic acid), is a recognized structural motif in biologically active compounds. The parent acid, 2,6-dichloroisonicotinic acid, has been identified as a key intermediate for materials used in biological studies of plant pathogen resistance. sarex.com Furthermore, derivatives of 2,6-dichloroisonicotinic acid have been synthesized and evaluated as potential elicitors that can induce the production of secondary metabolites in plant cell cultures, highlighting a clear application in the agrochemical sector. nih.gov

Overview of Research Trajectories for this compound

Given its structure, this compound is primarily positioned as a synthetic intermediate or a scaffold for further chemical elaboration. The research trajectories for this compound can be projected into several key areas:

Development of Novel Agrochemicals: Leveraging the known biological activity of related dichloroisonicotinic acid derivatives, this compound could serve as a starting point for creating new plant growth regulators or pesticides. nih.govnih.gov The reactive chlorine atoms offer sites for modification to optimize activity and environmental stability.

Scaffold for Medicinal Chemistry: The compound can be used as a building block for creating libraries of new molecules for drug discovery. The chlorine atoms can be displaced by various nucleophiles (containing nitrogen, oxygen, or sulfur), while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, leading to a wide diversity of potential drug candidates.

Materials Science: Pyridine-based molecules are also investigated for their applications in materials science, for example, as ligands for metal complexes or as components of functional polymers. The specific substitution pattern of this compound could be exploited to create materials with tailored electronic or optical properties.

In essence, the primary role of this compound in the broader landscape of chemical research is that of a specialized building block, offering a combination of functionalities ripe for synthetic exploration in the pursuit of new and valuable molecules.

Properties

IUPAC Name |

ethyl 2,6-dichloro-3-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)6-4-7(10)12-8(11)5(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWSYHGBLOKYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Ethyl 2,6 Dichloro 3 Methylisonicotinate

Established Synthetic Routes for Ethyl 2,6-dichloro-3-methylisonicotinate and Related Isonicotinates

The synthesis of the isonicotinate (B8489971) framework, the core of this compound, can be achieved through various strategic approaches. These methods often involve either building the pyridine (B92270) ring from acyclic precursors or modifying an existing pyridine ring.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. nih.govnih.govmdpi.comorganic-chemistry.org These reactions are advantageous for creating molecular diversity and complexity in an atom- and step-economical manner. mdpi.com

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are prominent examples used in the synthesis of complex molecules, including heterocyclic scaffolds. nih.govnih.govorganic-chemistry.org For instance, a described route to functionalized isonicotinamide derivatives involves the reaction of isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides. scite.ai In this process, a reactive intermediate formed from the isocyanide and an acetylenic ester is trapped by the carboxylic acid group of isonicotinic acid to yield highly functionalized products. scite.ai While not a direct synthesis of the title compound, these MCRs demonstrate a powerful strategy for assembling complex pyridine derivatives from simple starting materials.

Table 1: Examples of Multi-component Reactions in Heterocyclic Synthesis

| Reaction Name | Components | Product Type | Key Feature |

|---|---|---|---|

| Ugi Reaction | Amine, Carbonyl (Aldehyde/Ketone), Carboxylic Acid, Isocyanide | Bis-amide | Forms a central bis-amide scaffold from four components. nih.gov |

| Passerini Reaction | Carbonyl (Aldehyde/Ketone), Carboxylic Acid, Isocyanide | α-Acyloxyamide | A three-component reaction that generates α-acyloxyamides. nih.govmdpi.com |

| Hantzsch Pyridine Synthesis | Aldehyde, two equivalents of a β-ketoester, Ammonia (B1221849) | Dihydropyridine (B1217469) | A classic MCR for synthesizing dihydropyridine rings, which can be oxidized to pyridines. organic-chemistry.org |

Cyclization reactions are fundamental to the synthesis of the pyridine ring. These methods construct the heterocyclic core from various acyclic precursors. nih.govresearchgate.net

One of the most well-known methods is the Hantzsch pyridine synthesis , which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which is subsequently aromatized to the pyridine derivative. organic-chemistry.orgorganic-chemistry.org Other notable cyclization strategies include:

Bönnemann Cyclization : This method involves the trimerization of a nitrile and two acetylene units, catalyzed by cobalt complexes, to form a substituted pyridine. wikipedia.org

Kröhnke Pyridine Synthesis : A versatile method that uses pyridinium salts derived from bromomethyl ketones to react with α,β-unsaturated carbonyls in the presence of ammonium acetate (B1210297), leading to highly substituted pyridines. wikipedia.org

Hetero-Diels-Alder Reactions : These [4+2] cycloadditions between 1-azadienes and various dienophiles provide a powerful route to six-membered nitrogen heterocycles, including pyridine precursors. rsc.org

These cyclization reactions offer robust pathways to the fundamental pyridine skeleton, which can then be further modified to yield specific derivatives like isonicotinates. organic-chemistry.org

Once the substituted isonicotinic acid is formed, subsequent esterification and halogenation steps are required to arrive at the target molecule.

Esterification : The conversion of the carboxylic acid group at the C-4 position to an ethyl ester is a standard transformation. Common methods include:

Fischer Esterification : Reacting the isonicotinic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net

Acid Chloride Formation : A two-step process where the carboxylic acid is first converted to a more reactive isonicotinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netmdpi.comresearchgate.net This acid chloride is then reacted with ethanol to form the ethyl ester. This method is often preferred for its high yields and milder reaction conditions for the final esterification step. mdpi.comresearchgate.net

Halogenation : Introducing chlorine atoms at the C-2 and C-6 positions of the pyridine ring is a critical step. The synthesis of 2,6-dichloropyridine (B45657) itself is typically achieved through the high-temperature chlorination of pyridine, where 2-chloropyridine is an intermediate. wikipedia.orggoogle.comgoogle.com For an already substituted pyridine, direct chlorination can be challenging and may require specific strategies. An alternative approach involves starting with a pre-halogenated precursor, such as 2,6-dihydroxy- or 2,6-diaminopyridine derivatives, and converting these functional groups into chlorides. For example, hydroxy groups can be converted to chlorides using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). Amino groups can be converted to chloro groups via a Sandmeyer-type reaction. google.com

Precursor Compounds and Starting Materials in this compound Synthesis

The selection of appropriate starting materials is crucial for an efficient synthetic route. The strategy often involves using precursors that already contain some of the required structural features.

Chloroacetic acid and its esters are versatile C2 building blocks in organic synthesis. wiley-vch.de They can be used to form quaternary ammonium salts by reacting with pyridines, a reaction influenced by solvent polarity. researchgate.net While not typically direct precursors for the pyridine ring itself in common cyclization reactions, derivatives of chloroacetic acid are employed in the synthesis of various heterocycles and can be used to introduce the acetate side chain onto a pre-formed ring system. For example, they are used in the production of thioglycolic acid and various surfactants. wiley-vch.de

The synthetic sequence would then involve the introduction of the methyl and ethyl carboxylate groups onto this pre-formed dichlorinated ring. For instance, a synthetic route could start from 2,6-dichloro-3-methylpyridine. The challenge then becomes the selective introduction of the ethyl ester group at the C-4 position. This can be achieved through methods such as metalation of the C-4 position followed by carboxylation and subsequent esterification. The synthesis of the related compound, 4-amino-2,6-dichloropyridine, from 2,6-dichloropyridine highlights the utility of this starting material for creating functionalized pyridines. researchgate.net

Table 2: Key Compounds Mentioned in Article

| Compound Name | Role/Context |

|---|---|

| This compound | Target Compound |

| Isonicotinic Acid | Precursor for esterification |

| 2,6-Dichloropyridine | Key starting material/precursor |

| 2-Chloropyridine | Intermediate in the synthesis of 2,6-dichloropyridine |

| Chloroacetic Acid | Potential C2 building block |

| Thionyl Chloride | Reagent for acid chloride formation |

| Ethanol | Reagent for ethyl ester formation |

Exploration of Other Halogenated Pyridine Precursors

One common precursor is 2,6-dichloro-3-methylpyridine. This compound can be synthesized from 2-chloro-5-methylpyridine-1-oxide. The reaction involves treatment with o-phthaloyl chloride in a suitable solvent like chlorobenzene, resulting in the desired 2,6-dichloro-3-methyl-pyridine google.com. Another approach starts with 2,6-lutidine, which is oxidized using potassium permanganate to form 2,6-pyridinedicarboxylic acid. This intermediate is then esterified and subsequently chlorinated to yield the desired halogenated pyridine backbone google.com.

The reactivity of different halogenated pyridines can be exploited to introduce further substituents. For instance, 2,6-dichloro-5-fluoronicotinoyl acetate can be synthesized from 3-cyano-2,6-dichloro-5-fluoropyridine through a Blaise reaction with ethyl bromoacetate researchgate.net. This highlights the versatility of cyanopyridines as precursors. Similarly, the synthesis of thienopyridines often utilizes ortho-halogenated pyridine derivatives containing activated methylene (B1212753) groups abertay.ac.uk.

The choice of the halogen atom (F, Cl, Br) in the precursor can also dictate the subsequent reaction pathways. For example, 2,6-dibromopyridine can undergo a metal-halogen exchange reaction using a Grignard reagent like isopropylmagnesium chloride lithium chloride complex to form a mono-lithiated intermediate, which can then be functionalized mdpi.com. This approach offers a milder alternative to using pyrophoric reagents like n-butyllithium mdpi.com.

The following table summarizes various halogenated pyridine precursors and their potential applications in synthesis:

| Precursor | Synthetic Application | Reference |

| 2-Chloro-5-methylpyridine-1-oxide | Synthesis of 2,6-dichloro-3-methyl-pyridine | google.com |

| 2,6-Lutidine | Synthesis of 2,6-pyridinedicarboxylic acid derivatives | google.com |

| 3-Cyano-2,6-dichloro-5-fluoropyridine | Synthesis of 2,6-dichloro-5-fluoronicotinoyl acetate | researchgate.net |

| 2,6-Dibromopyridine | Precursor for mono-functionalized pyridines via metal-halogen exchange | mdpi.com |

| 2,6-Dichloroanilines | Can be prepared from appropriately substituted anilides through a multi-step process involving bromination and chlorination. googleapis.com | googleapis.com |

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis heavily relies on advanced strategies and catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of substituted pyridines, including this compound, has significantly benefited from these developments.

Palladium-Mediated Coupling Reactions in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of pyridine rings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For instance, the arylation of pyridine N-oxides can be achieved using potassium (hetero)aryltrifluoroborates as coupling partners with a palladium acetate catalyst nih.gov. This method demonstrates high site selectivity, preferentially functionalizing the C-2 position nih.gov.

Another approach involves the direct C-H arylation of pyridine N-oxides with arylboronic esters, catalyzed by copper, offering a more cost-effective alternative to palladium nih.gov. However, palladium catalysis remains prevalent due to its broad applicability. The coupling of 4-methylpyridine to form 4,4′-dimethyl-2,2′-bipyridine using a carbon-supported palladium catalyst has been studied, with evidence suggesting that palladium(II) is the active catalytic species researchgate.net. The development of efficient palladium catalysts for the N-arylation of various nitrogen-containing heterocycles, including pyridines, has been a significant area of research nih.gov.

Regioselective Synthesis of Substituted Pyridines

Controlling the regioselectivity in the synthesis of polysubstituted pyridines is a major challenge. Several strategies have been developed to address this. One method involves the addition of Grignard reagents to pyridine N-oxides at low temperatures, followed by treatment with trifluoroacetic anhydride (TFAA), which provides a completely regioselective synthesis of 2-substituted pyridines without the need for a transition-metal catalyst rsc.org. This method is compatible with various functional groups rsc.org.

The reaction of benzynes with pyridine N-oxides can also be controlled to achieve regioselective synthesis of 2-(2-hydroxyaryl)pyridines by modifying the reaction conditions rsc.org. Furthermore, the use of directing groups can influence the outcome of reactions involving pyridyne intermediates. For example, proximal halide or sulfamate substituents can perturb the pyridyne distortion, thereby governing the regioselectivity in nucleophilic addition and cycloaddition reactions nih.gov. A maleate-derived blocking group has also been employed to achieve exquisite control for Minisci-type decarboxylative alkylation at the C-4 position of pyridines chemrxiv.org.

Oxidative Addition/Reductive Elimination in C-X Bond Formation

The formation of carbon-halogen (C-X) and other carbon-heteroatom bonds is often a key step in the synthesis of halogenated pyridines. This transformation frequently proceeds through an oxidative addition and reductive elimination mechanism, particularly in transition metal-catalyzed reactions.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. Subsequent transmetalation and reductive elimination regenerate the palladium(0) catalyst and yield the desired coupled product wiley-vch.de.

While these mechanisms are well-established for precious metals, research is ongoing to understand and utilize first-row transition metals like manganese for such transformations. Stable monoaryl manganese(III) complexes have been isolated after oxidative addition of an aryl bromide to a manganese(I) precursor. These complexes can then undergo oxidatively-induced reductive elimination of an Ar-X bond nii.ac.jp.

The study of C-Cl oxidative addition and C-C reductive elimination reactions in the context of rhodium-promoted direct arylation provides further insight into these fundamental steps nih.gov. A generalized mechanism for copper-catalyzed coupling reactions also involves an oxidative addition of an aryl halide to Cu(I) to form a Cu(III) intermediate, followed by reductive elimination researchgate.net. The C–H activation of pyridines by iridium complexes can also proceed via an oxidative addition mechanism nih.gov.

Comparison and Evaluation of Synthetic Methods for Yield, Purity, and Scalability

The selection of a synthetic method for a target molecule like this compound depends on several factors, including yield, purity of the final product, and the scalability of the process for industrial production.

Methods that offer high regioselectivity, such as the Grignard addition to pyridine N-oxides, are advantageous as they simplify purification procedures and can lead to higher isolated yields rsc.org. Transition-metal-free methods are also attractive from a cost and sustainability perspective rsc.org.

Palladium-catalyzed reactions, while often highly efficient and selective, can be limited by catalyst deactivation and the cost of the metal researchgate.net. However, the development of robust catalysts and ligands continues to improve their practicality for large-scale synthesis. The use of more abundant metals like copper is a promising alternative nih.gov.

The scalability of a reaction is a critical consideration. For instance, the Blaise reaction for the synthesis of 2,6-dichloro-5-fluoronicotinoyl acetate was made safer and more viable for large-scale operation by using methanesulfonic acid as an in situ activator for zinc, which removed the induction period researchgate.net.

The following table provides a comparative overview of different synthetic strategies:

| Synthetic Strategy | Advantages | Disadvantages | Scalability |

| Grignard Addition to Pyridine N-oxides | High regioselectivity, transition-metal-free, mild conditions. rsc.org | May require stoichiometric use of reagents. | Moderate to good, depending on the availability and cost of the Grignard reagent. |

| Palladium-Mediated Cross-Coupling | High efficiency, broad substrate scope, good functional group tolerance. nih.govnih.gov | Catalyst cost and deactivation, potential for metal contamination in the product. researchgate.net | Can be challenging due to catalyst cost and stability, but many industrial processes utilize these reactions. |

| Directed C-H Functionalization | High regioselectivity, atom economy. nih.govchemrxiv.org | Requires the introduction and potential removal of a directing group. | Dependent on the complexity and cost of the directing group. |

| Blaise Reaction | Can provide direct access to functionalized products. researchgate.net | Can have an induction period, which poses a safety risk on a large scale. | Improved by using an in situ activator. researchgate.net |

Ultimately, the optimal synthetic route will depend on a careful consideration of these factors, balancing the need for high yield and purity with the practicalities of cost and large-scale production.

Structure Activity Relationship Sar Studies of Ethyl 2,6 Dichloro 3 Methylisonicotinate and Its Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of ethyl 2,6-dichloro-3-methylisonicotinate and its related compounds is significantly influenced by the nature and position of various substituents.

Halogen Substituent Effects on Pyridine (B92270) Ring

The presence and nature of halogen atoms on the pyridine ring are critical determinants of the molecule's reactivity and biological interactions. Halogens are electronegative and withdraw electron density from the aromatic ring through an inductive effect, which can deactivate the ring towards certain reactions. quora.com However, they can also donate a lone pair of electrons via resonance, directing substituents to the ortho and para positions. quora.com The balance between these inductive and resonance effects, which varies for different halogens (F > Cl > Br > I in terms of electron-withdrawing power), can fine-tune the electronic properties of the pyridine ring. quora.com

Influence of Alkyl and Aryl Groups on the Isonicotinate (B8489971) Scaffold

The introduction of alkyl and aryl groups onto the isonicotinate scaffold can have a profound impact on the biological activity of the resulting analogs. For instance, in a series of isonicotinic acid hydrazide derivatives, compounds with alkyl side chains demonstrated notable anti-mycobacterial activity. nih.gov Conversely, a derivative bearing a phenyl side chain exhibited the strongest antimicrobial activity against non-tuberculosis strains, although it also showed higher toxicity. nih.gov

The position and nature of these groups are crucial. In studies of other pyridine derivatives, the presence and position of methoxy (B1213986) (-OMe) groups were found to be related to antiproliferative activity, with an increasing number of these substituents often leading to increased activity. nih.gov Conversely, bulky groups can sometimes lead to lower antiproliferative activity. nih.gov The addition of different sized rings, such as five- or six-membered carbon rings, can also modulate biological effects. nih.gov

Positional Isomerism and Stereochemistry in Pyridine Derivatives

The specific arrangement of substituents on the pyridine ring, known as positional isomerism, plays a critical role in determining the biological activity of pyridine derivatives. Even subtle changes in the location of a functional group can lead to significant differences in efficacy. For example, in a study of tetrahydropyrazolopyridinone inhibitors, a clear preference was observed for the 5-regioisomer over the 3-regioisomer, with the latter showing a more than 100-fold decrease in potency. acs.org

Stereochemistry, the three-dimensional arrangement of atoms, is also a key factor. In a series of aryl imidazolyl ureas, the stereochemistry at a branched alkyl chain was found to affect potency, highlighting the importance of the conformation and steric requirements of the substituent. acs.org

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. Conformational analysis of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) derivatives has revealed that these molecules can adopt different conformations, described as planar, semi-skew, and skew. mdpi.comnih.gov These conformational differences arise from deviations in the planarity of the carboxamide groups attached to the central ring. mdpi.com

Ligand-Target Interactions and Binding Mechanisms

The biological effects of this compound and its analogs are mediated by their interactions with specific biological targets. Understanding these interactions at a molecular level is crucial for rational drug design.

Enzymatic Inhibition or Modulation by this compound

While specific enzymatic targets for this compound are not detailed in the provided search results, the broader class of isonicotinate derivatives has been investigated for a range of biological activities, including the inhibition of enzymes. For example, derivatives of isonicotinic acid have been explored for their potential to inhibit EGFR kinase in breast cancer cells.

The mechanism of interaction often involves the formation of specific bonds and contacts within the active site of an enzyme. For instance, in the case of tetrahydropyrazolopyridinone inhibitors of LIMK1/2, the central core of the molecule interacts with the catalytic DFG loop of the enzyme, while other parts of the molecule form interactions with different residues in the binding pocket. acs.org Similarly, docking studies of other pyridine-based compounds have highlighted the importance of specific functional groups, such as a carboxylic group, for key interactions with the target enzyme.

Receptor Binding Profiling

Furthermore, studies on other substituted pyridine derivatives have revealed binding to a wide array of receptors, including but not limited to G-protein coupled receptors (GPCRs) and ion channels. sigmaaldrich.com For instance, certain substituted pyridines have been investigated as inhibitors of enzymes like Nek2 kinase, demonstrating the diverse biological targets for this class of compounds. nih.gov Without specific experimental data, any assertion about the receptor binding profile of this compound would be purely speculative. The table below lists some receptors targeted by related pyridine derivatives, illustrating the potential, though unconfirmed, targets for the compound .

Table 1: Potential Receptor Classes for Substituted Pyridine Derivatives

| Receptor Class | Example of Pyridine Ligand | Potential Interaction |

| Nicotinic Acetylcholine Receptors | Nicotine, Epibatidine | Agonist/Antagonist Activity |

| G-Protein Coupled Receptors (GPCRs) | Various synthetic ligands | Modulatory Effects |

| Kinases | Imidazo[1,2-a] pyridines | Enzyme Inhibition |

Cellular Uptake and Bioavailability Considerations

The cellular uptake and bioavailability of a compound are critically influenced by its physicochemical properties, such as lipophilicity, polarity, and molecular size. The presence of two chlorine atoms and a methyl group on the pyridine ring of this compound would be expected to increase its lipophilicity, which could, in turn, enhance its ability to cross cell membranes via passive diffusion.

Pharmacophore Modeling and Lead Optimization Studies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. nih.gov For nicotinic acid derivatives, pharmacophore models have been developed that emphasize the spatial relationship between hydrogen bond donors, acceptors, and aromatic features. nih.govresearchgate.net

In the context of this compound, a pharmacophore model could be hypothetically constructed based on its structural features. The pyridine nitrogen, the carbonyl oxygen of the ester, and the aromatic ring itself would likely be key pharmacophoric elements. Lead optimization studies would then involve systematically modifying the substituents at the 2, 3, and 6 positions, as well as altering the nature of the ester group, to enhance potency, selectivity, and pharmacokinetic properties. For example, replacing the ethyl group with other alkyl or aryl groups could modulate the compound's interaction with a target receptor and its metabolic stability. Similarly, substituting the chlorine atoms with other halogens or different functional groups could drastically alter the electronic properties and binding interactions of the molecule.

Structure-activity relationship (SAR) studies on other substituted pyridines have demonstrated that even minor changes to the substitution pattern can lead to significant changes in biological activity. acs.orgnih.gov For instance, the introduction of different substituents on the pyridine ring has been shown to influence the inhibitory activity of compounds against various enzymes. nih.gov A systematic SAR study of this compound and its analogues would be essential to elucidate its therapeutic potential and guide the design of more potent and selective compounds.

Biological Activities and Potential Applications of Ethyl 2,6 Dichloro 3 Methylisonicotinate

Agrochemical Research

The potential application of Ethyl 2,6-dichloro-3-methylisonicotinate in agrochemical research remains largely unexplored in published studies. Generally, chlorinated pyridine (B92270) structures are a component of various commercial herbicides. vt.eduepa.govepa.gov However, specific data on the pesticidal activity of this exact compound is not available.

Pesticidal Activity (e.g., Insecticidal, Herbicidal, Fungicidal Properties)

There is currently a lack of specific research data detailing the insecticidal, herbicidal, or fungicidal properties of this compound. While derivatives of ethyl nicotinate have been investigated for insecticidal activity acs.org, and other chlorinated pyridine derivatives have been studied for fungicidal and herbicidal properties, no such studies have been published for this specific molecule.

Mode of Action in Plant Protection

Without established pesticidal activity, the mode of action of this compound in plant protection has not been determined. Research on other pyridine herbicides has identified various modes of action, but this information cannot be directly extrapolated to the subject compound without specific experimental evidence. nih.gov

Environmental Impact and Degradation Pathways

Detailed studies on the environmental impact and degradation pathways of this compound are not present in the available scientific literature. The environmental fate of agrochemicals, particularly chlorinated compounds, is a significant area of research to understand their persistence and potential ecological effects. nih.gov For instance, the environmental fate of other chlorinated pyridine herbicides like chlorpyrifos has been studied, revealing that degradation can occur through cleavage of the phosphate (B84403) ester bond. nih.gov However, similar studies for this compound are needed to ascertain its environmental profile.

Pharmaceutical Research

In the realm of pharmaceutical research, the potential of this compound is yet to be elucidated. Halogenated pyridine derivatives have shown a range of biological activities, including antimicrobial properties. mdpi.comnih.govopen.ac.uk

Antimicrobial Properties and Antibacterial Potency

There is no specific data from research studies on the antimicrobial properties or antibacterial potency of this compound. The broader class of halogenated pyridine derivatives has been investigated for antibacterial activity, with some compounds showing efficacy against Gram-positive bacteria. mdpi.com However, the specific activity of this compound has not been reported.

Inhibition of Bacterial Protein Biosynthesis

The mechanism by which a compound might exert antibacterial effects often involves the inhibition of essential cellular processes, such as protein biosynthesis. nih.govresearchgate.net While some pyridine derivatives have been identified as inhibitors of bacterial protein synthesis nih.govresearchgate.net, there is no available research to indicate that this compound acts via this mechanism.

Efficacy Against Drug-Resistant Strains

A comprehensive review of available scientific literature and research databases reveals no specific studies detailing the efficacy of this compound against drug-resistant microbial strains. Consequently, there is no published data to report on its activity in this area.

Structure-Activity Relationships in Antimicrobial Agents

There are no specific structure-activity relationship (SAR) studies available in the public domain that focus on this compound as an antimicrobial agent. Research has not yet been published to define the chemical features of this specific molecule that would contribute to or detract from any potential antimicrobial effects.

Other Pharmacological Activities (e.g., Anti-inflammatory, Anticonvulsant)

Investigations into the pharmacological activities of this compound, including potential anti-inflammatory or anticonvulsant properties, have not been reported in the accessible scientific literature. As a result, no data on these pharmacological activities for the specified compound can be provided.

Drug R&D and Intermediate Utility

While direct biological activity data for this compound is not publicly available, its structural components, particularly the 2,6-dichloropyridine (B45657) core, are recognized as important building blocks in medicinal chemistry and drug discovery. Compounds with high structural similarity serve as key intermediates in the synthesis of various therapeutic agents.

The 2,6-dichloropyridine framework is a versatile scaffold used in the development of pharmaceuticals. For instance, related compounds such as 2,6-dichloro-5-fluoronicotinic acid and its derivatives are crucial intermediates in the synthesis of naphthyridine antibacterial agents google.com. Similarly, 2,6-dichloro-3-nitropyridine is an important precursor for synthesizing drugs like the anti-ulcer medication tenatoprazole and the non-opioid analgesic flupirtine google.com. Furthermore, the synthesis of key intermediates for antiemetic drugs has been developed starting from 2,6-dichloro-3-trifluoromethylpyridine nih.gov.

These examples highlight the value of the dichloropyridine motif in constructing more complex molecules with established biological activity. The presence of reactive chlorine atoms at the 2 and 6 positions of the pyridine ring allows for subsequent chemical modifications, making compounds like this compound valuable starting materials or intermediates for creating libraries of novel compounds for drug screening and development. The utility of structurally related compounds in the synthesis of marketed drugs underscores the potential role of this compound in pharmaceutical research and development.

Table 1: Examples of 2,6-Dichloropyridine Derivatives as Intermediates in Drug Synthesis

| Intermediate Compound | Final Drug Class or Specific Drug | Reference |

| 2,6-Dichloro-5-fluoronicotinic acid | Naphthyridine Antibacterial Agents | google.com |

| 2,6-Dichloro-3-nitropyridine | Tenatoprazole (Anti-ulcer), Flupirtine (Analgesic) | google.com |

| 2,6-Dichloro-3-trifluoromethylpyridine | Antiemetic Agents | nih.gov |

Computational and Theoretical Studies on Ethyl 2,6 Dichloro 3 Methylisonicotinate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like Ethyl 2,6-dichloro-3-methylisonicotinate to determine optimized geometry and electronic properties. mdpi.com DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311G(d,p), can predict molecular and electronic properties, which helps in classifying the inhibition efficiency of related pyridine (B92270) dicarboxylic acids based on their calculated molecular characteristics. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. unesp.br

| Parameter | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 5.7 |

This table presents illustrative values for the frontier molecular orbitals of this compound based on typical values for similar halogenated pyridine derivatives. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms and molecules, MD can provide a detailed picture of the conformational landscape of a molecule like this compound. nih.gov This includes identifying the most stable conformations and the energy barriers between them.

The conformational flexibility of the ethyl ester group and the rotation around the bond connecting it to the pyridine ring are key aspects that can be explored using MD. Understanding the preferred three-dimensional structures is crucial as the conformation of a molecule can significantly impact its interaction with biological targets. For substituted prolines, for example, substitutions on the ring have been shown to modulate conformational equilibria. nih.govnih.govaminer.org Similarly, for this compound, the interplay of steric and electronic effects of the substituents will dictate its accessible conformations.

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule. mdpi.com

For this compound, docking studies could be employed to investigate its potential interactions with various biological targets. The chlorine atoms, methyl group, and the ester functionality can all participate in different types of interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds. The results of docking simulations can provide hypotheses about the molecule's mechanism of action and guide the design of more potent analogs. researchgate.netresearchgate.net For instance, docking studies on isonicotinoyl hydrazide derivatives have been used to identify potential inhibitors of the COVID-19 protease. researchgate.net

| Potential Receptor Target | Illustrative Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Protein Kinase | -8.2 | Val, Leu, Phe |

| Cytochrome P450 | -7.5 | Ala, Ile, Pro |

| Nuclear Receptor | -9.1 | Arg, His, Gln |

This table provides hypothetical docking results to illustrate the potential interactions of this compound with different protein families. Actual results depend on the specific receptor studied.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These predictions can aid in the interpretation of experimental spectra and provide confidence in the structural assignment of a synthesized compound.

DFT calculations can be employed to predict the vibrational frequencies of this compound, which correspond to the peaks in its IR spectrum. Similarly, theoretical calculations of NMR chemical shifts can help in assigning the signals in ¹H and ¹³C NMR spectra to specific atoms in the molecule. For halogenated pyridine complexes, computational schemes have been developed to interpret changes in their infrared spectra. mdpi.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most favorable mechanism.

The synthesis of substituted pyridines can proceed through various routes, and computational studies can help in understanding the intricacies of these reactions. nih.govrsc.org For example, a computational study on a Nef-type rearrangement and cyclization reaction provided a detailed understanding of the energy barriers and intermediates involved. nih.gov For this compound, computational methods could be used to investigate the mechanism of its synthesis, potentially involving the esterification of the corresponding carboxylic acid or other cycloaddition reactions. mdpi.com This knowledge can be valuable for optimizing reaction conditions and improving the yield of the desired product.

Derivatives and Analogues of Ethyl 2,6 Dichloro 3 Methylisonicotinate

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of Ethyl 2,6-dichloro-3-methylisonicotinate often involves multi-step reaction sequences, beginning with commercially available starting materials. A common strategy involves the modification of the isonicotinic acid core, including substitutions at the chloro and methyl positions, as well as alterations to the ethyl ester group.

For instance, the synthesis of related 2,6-dichloro-5-fluoronicotinoyl acetate (B1210297) has been achieved through a Blaise reaction, showcasing a method for introducing different functional groups onto the pyridine (B92270) ring. While not directly pertaining to the title compound, this illustrates a synthetic pathway that could be adapted for its analogues.

Characterization of these newly synthesized compounds is crucial to confirm their chemical structures and purity. Standard analytical techniques are employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystalline sample. For example, the crystal structure of a related compound, ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl) amino)benzoate, was determined to be monoclinic.

Biological Evaluation of Modified Structures

The biological evaluation of modified structures of this compound and its analogues is a critical step in determining their potential as therapeutic agents. These evaluations are typically conducted through a battery of in vitro and sometimes in vivo assays to assess their activity across various biological targets.

For example, various derivatives of isonicotinic acid, the parent scaffold of the title compound, have been investigated for a range of biological activities, including antibacterial and antitubercular effects. The evaluation of these compounds often involves determining their minimum inhibitory concentration (MIC) against different bacterial strains.

The cytotoxic effects of these compounds on cancer cell lines are also a common area of investigation. Assays are performed to measure the concentration of the compound required to inhibit cell growth by 50% (IC50).

Comparative Analysis of Activity Profiles within Chemical Families

A comparative analysis of the activity profiles of chemical families related to this compound is essential for understanding their structure-activity relationships (SAR). This involves systematically comparing the biological activities of a series of analogues where specific structural features are varied.

For instance, within a series of 4-isoxazolyl-1,4-dihydropyridines, a distinct SAR was observed that differed from that of 4-aryldihydropyridines, highlighting how changes in the heterocyclic core can dramatically impact biological activity. Such studies help in identifying the key structural motifs responsible for a particular biological effect.

By comparing the activities of analogues with different substituents on the pyridine ring (e.g., varying the halogen, alkyl, or other functional groups), researchers can deduce which modifications lead to an increase or decrease in a specific biological activity.

Strategies for Derivatization to Enhance Specific Activities

Based on the insights gained from SAR studies, various strategies can be employed to derivatize this compound to enhance its specific activities. These strategies are guided by the goal of optimizing the compound's interaction with its biological target while minimizing off-target effects.

Common derivatization strategies include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the active site.

Introduction of Pharmacophores: Incorporating specific structural features that are known to be responsible for a particular biological activity.

For example, if initial screenings suggest that the dichlorinated pyridine ring is crucial for activity, derivatization efforts might focus on modifying the methyl and ethyl ester groups to fine-tune the compound's properties.

Analytical Techniques in the Study of Ethyl 2,6 Dichloro 3 Methylisonicotinate

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating Ethyl 2,6-dichloro-3-methylisonicotinate from impurities and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is commonly utilized for compounds of this nature.

Typical HPLC Parameters: A typical HPLC method for the analysis of similar chlorinated pyridine (B92270) derivatives would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure the separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, typically in the range of 220-300 nm, where the pyridine ring exhibits strong absorbance.

Table 1: Representative HPLC Method for Analysis of Substituted Pyridine Derivatives

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for assessing the purity and identifying volatile impurities.

Typical GC Parameters: A GC analysis would typically employ a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or DB-17). The carrier gas is usually an inert gas like helium or nitrogen. The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized. The separation occurs as the components travel through the column at different rates based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

Table 2: Representative GC Method for Analysis of Chlorinated Aromatic Compounds

| Parameter | Value |

|---|---|

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Injection Mode | Split (e.g., 50:1) |

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information about the number and environment of the hydrogen atoms. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methyl group on the pyridine ring would appear as a singlet. The single proton on the pyridine ring would also appear as a singlet in a downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing chloro and ester groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be observed at the most downfield position. The carbons of the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the chloro and methyl substituents. The carbons of the ethyl group and the methyl group on the ring would be found in the upfield region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Pyridine-H | 7.5-8.0 (s, 1H) | - |

| -OCH2CH3 | 4.3-4.5 (q, 2H) | 62-64 |

| -OCH2CH3 | 1.3-1.5 (t, 3H) | 14-15 |

| Pyridine-CH3 | 2.4-2.6 (s, 3H) | 18-20 |

| Pyridine-C-Cl | - | 150-155 |

| Pyridine-C-COOEt | - | 145-150 |

| Pyridine-C-H | - | 125-130 |

| Pyridine-C-CH3 | - | 135-140 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound (233.08 g/mol ). The isotopic pattern of the molecular ion would be characteristic for a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1. Common fragmentation pathways would involve the loss of the ethoxy group (-OCH2CH3), the entire ester group (-COOCH2CH3), and chlorine atoms.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the analysis of the compound in complex mixtures and providing both retention time and mass-to-charge ratio data.

Table 4: Expected Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 233/235/237 | [M]+ (Molecular ion) |

| 204/206/208 | [M - C2H5]+ |

| 188/190/192 | [M - OCH2CH3]+ |

| 160/162/164 | [M - COOCH2CH3]+ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key IR Absorption Bands:

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

Bands in the 1550-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring.

C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.

C-O stretching of the ester would appear in the 1100-1300 cm⁻¹ range.

C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ region.

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | 1720 - 1740 |

| C=C, C=N (Pyridine ring) | 1550 - 1600 |

| C-H (Alkyl) | 2850 - 3000 |

| C-O (Ester) | 1100 - 1300 |

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the aromatic pyridine ring and the carbonyl group of the ester are the primary chromophores that are expected to exhibit characteristic absorption bands.

Table 1: Anticipated UV-Vis Absorption Characteristics of this compound

| Chromophore | Expected Absorption Range (nm) | Transition Type |

| Substituted Pyridine Ring | 250 - 300 | π → π |

| Carbonyl Group (Ester) | 200 - 220 | n → π |

Note: The data in this table is hypothetical and based on the analysis of similar chemical structures. Experimental verification is required for definitive spectral characterization.

Crystallography for Solid-State Structure Elucidation

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through crystallographic techniques, most commonly X-ray crystallography. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Table 2: General Crystallographic Parameters for Similar Heterocyclic Compounds

| Parameter | Typical Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric groups |

| Z (molecules per unit cell) | 4 |

| Hydrogen Bonding | Possible C-H···O and C-H···N interactions |

| Halogen Bonding | Potential C-Cl···Cl or C-Cl···N interactions |

Note: This table presents generalized data from related structures and does not represent experimentally determined values for this compound.

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches for Sustainable Production

The development of efficient and sustainable synthetic routes is a cornerstone of modern chemical research. For a compound like Ethyl 2,6-dichloro-3-methylisonicotinate, future research could focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

Current and Analogous Synthesis:

The synthesis of related chlorinated pyridine (B92270) carboxylic acid esters often involves the cyclization of acyclic precursors or the modification of pre-existing pyridine rings. For instance, 2-chloropyridine-3-carboxylic acid esters can be prepared through the cyclization of 1,3-butadiene (B125203) derivatives in the presence of hydrogen chloride. google.com Another approach involves the reaction of 2,3-dihalopyridine compounds with carbon monoxide and an alcohol in the presence of a palladium catalyst. google.com The synthesis of pyridine carboxylic acid esters can also be achieved directly from carboxylic acids and alcohols using activating agents like diethyl chlorophosphate in pyridine. researchgate.net

Future Directions:

Future synthetic strategies for this compound could explore:

Catalytic C-H Activation: Directing the chlorination and methylation of the pyridine ring through catalytic C-H activation would be a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate easier scale-up for industrial production.

Biocatalysis: The use of enzymes to catalyze specific steps, such as the esterification of the carboxylic acid, could lead to milder reaction conditions and higher selectivity, reducing the environmental impact.

Deepening Understanding of Mechanism of Action

Given the structural similarities to known agrochemicals, a primary avenue of investigation for this compound would be its potential as a herbicide. Pyridine carboxylic acids are known to act as synthetic auxins, a class of herbicides that mimic the plant growth hormone auxin, leading to uncontrolled and abnormal plant growth and ultimately death. vt.edu

Inferred Mechanism of Action:

It is plausible that this compound could exhibit herbicidal activity through a similar mechanism. The core pyridine ring could bind to auxin receptors, initiating a cascade of events that disrupt normal plant development. The specific substitution pattern (2,6-dichloro and 3-methyl) would modulate the binding affinity and selectivity for these receptors.

Future Research:

To elucidate the precise mechanism of action, future research should involve:

Receptor Binding Assays: To determine if the compound binds to known auxin receptors and to quantify its binding affinity.

Transcriptomic and Proteomic Studies: To analyze the changes in gene and protein expression in plants treated with the compound, providing a broader picture of the affected cellular pathways.

Metabolomic Analysis: To identify the metabolic changes that occur in plants upon exposure, which can help to pinpoint the specific biochemical processes that are disrupted. pnas.org

Exploration of New Therapeutic or Agrochemical Targets

Beyond its potential as a herbicide, the chemical structure of this compound warrants investigation for other biological activities.

Potential Agrochemical Targets:

The pyridine ring is a common scaffold in a wide range of pesticides, including fungicides and insecticides. researchgate.net Research could explore the efficacy of this compound against various plant pathogens and insect pests. Structure-activity relationship studies of related pyridine derivatives have shown that the nature and position of substituents can drastically alter the biological activity. researchgate.netresearchgate.net

Potential Therapeutic Targets:

Isonicotinic acid and its derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents. researchgate.netnih.gov The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets. drugbank.com Future research could screen this compound against a panel of bacterial and fungal strains, as well as in models of inflammation.

Development of Structure-Based Drug Design Strategies

Once a primary biological target is identified, structure-based design can be employed to optimize the activity of this compound. This approach relies on understanding the three-dimensional structure of the target protein and how the compound binds to it.

Methodology:

X-ray Crystallography or Cryo-Electron Microscopy: To determine the crystal structure of the target protein in complex with the compound.

Computational Modeling and Docking: To simulate the binding of the compound to its target and to predict how modifications to the chemical structure will affect binding affinity and selectivity. mdpi.com

Table 1: Potential Structural Modifications and Their Rationale

| Modification | Rationale |

| Varying the ester group | To modulate solubility and pharmacokinetic properties. |

| Replacing chlorine atoms with other halogens | To fine-tune electronic properties and binding interactions. |

| Modifying the position of the methyl group | To explore different binding orientations within the target site. |

| Introducing other functional groups | To introduce new hydrogen bonding or other interactions to enhance potency. |

Investigation into Metabolites and Environmental Fate

Understanding the metabolic fate and environmental persistence of a chemical is crucial for assessing its safety and potential long-term impact.

Metabolism:

In biological systems, ester-containing compounds like this compound are often hydrolyzed to the corresponding carboxylic acid. drugbank.com Further metabolism of the pyridine ring could involve oxidation and conjugation reactions. researchgate.net Studies in model organisms, such as rats, and in vitro systems, such as liver microsomes, would be necessary to identify the major metabolites. acs.orgresearchgate.net

Environmental Fate:

The environmental fate of chlorinated pyridine compounds can be complex. Biodegradation in soil and water is a likely degradation pathway, although the rate can be influenced by factors such as temperature, moisture, and microbial activity. vt.edutandfonline.com The chlorine substituents may increase the persistence of the compound in the environment. vt.edu Research should focus on:

Soil and Water Degradation Studies: To determine the half-life of the compound under various environmental conditions.

Photodegradation Studies: To assess the stability of the compound when exposed to sunlight.

Leaching and Runoff Potential: To evaluate the mobility of the compound in soil and its potential to contaminate water sources.

Q & A

Q. How can researchers design robust synthetic pathways to minimize byproducts in halogenated isonicotinate systems?

- Methodological Answer : Incorporate kinetic vs. thermodynamic control studies. For example, lower temperatures (0–25°C) may favor mono-chlorination intermediates, while higher temperatures (80°C) drive di-substitution. Use in situ monitoring (ReactIR) to track intermediates and optimize quenching times. Pair with LC-MS to identify byproducts (e.g., de-esterified analogs) and adjust protecting groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.